3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid
Overview
Description
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an oxo group at specific positions, along with a propanoic acid side chain. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 6-methyl-2-oxo-1,2-dihydropyridine with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically requires the use of a catalyst, such as hydrochloric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity starting materials to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized derivatives that retain the core structure of this compound .
Scientific Research Applications
3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators . Additionally, its structural features allow it to interact with cellular components, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-1,2-dihydropyridine: A precursor in the synthesis of 3-(6-Methyl-2-oxo-1(2H)-pyridinyl)propanoic acid.
3-(2-Bromoacetyl)-2H-chromen-2-one: Another pyridine derivative with similar structural features.
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: A compound with comparable biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanoic acid side chain. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(2-methyl-6-oxopyridin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7-3-2-4-8(11)10(7)6-5-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTAGRJNYYLGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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